Cas no 85068-38-8 (4-(1-Aminopropyl)phenol)

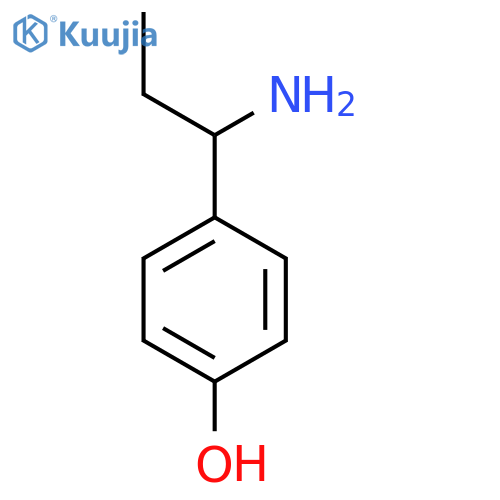

4-(1-Aminopropyl)phenol structure

商品名:4-(1-Aminopropyl)phenol

4-(1-Aminopropyl)phenol 化学的及び物理的性質

名前と識別子

-

- 4-(1-Aminopropyl)phenol

- 4-(1-aminopropyl)phenol(SALTDATA: HCl)

- EINECS 285-300-1

- BBL023689

- 1-(4-hydroxyphenyl)-propylamine

- Q27285711

- 4-(1-AMINOPROPYL)PHENOL, (+/-)-

- UNII-OL3S80JXJB

- 85068-38-8

- SCHEMBL44113

- OL3S80JXJB

- Phenol, 4-(1-aminopropyl)-

- AKOS022060662

- AKOS000131465

- ss-(p-Oxyphenyl)-propylamine

- 1-amino-1-(4-hydroxyphenyl)propane

- STL068929

- 4-(1-Aminopropyl)phenol x1hcl

- WTQZYHPAVNTISM-UHFFFAOYSA-N

- DTXSID301005432

- SB75720

-

- MDL: MFCD09047748

- インチ: 1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3

- InChIKey: WTQZYHPAVNTISM-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC(=CC=1)C(CC)N

計算された属性

- せいみつぶんしりょう: 151.10000

- どういたいしつりょう: 151.1

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.067

- ふってん: 267.9°C at 760 mmHg

- フラッシュポイント: 115.8°C

- 屈折率: 1.56

- PSA: 46.25000

- LogP: 2.50230

4-(1-Aminopropyl)phenol セキュリティ情報

4-(1-Aminopropyl)phenol 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(1-Aminopropyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A633923-100mg |

4-(1-aminopropyl)phenol |

85068-38-8 | 100mg |

$ 185.00 | 2022-06-07 | ||

| TRC | A633923-50mg |

4-(1-aminopropyl)phenol |

85068-38-8 | 50mg |

$ 115.00 | 2022-06-07 | ||

| TRC | A633923-10mg |

4-(1-aminopropyl)phenol |

85068-38-8 | 10mg |

$ 50.00 | 2022-06-07 |

4-(1-Aminopropyl)phenol 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

85068-38-8 (4-(1-Aminopropyl)phenol) 関連製品

- 134855-87-1(4-(1-Aminoethyl)phenol)

- 103-86-6(Phenol,4-(2-aminopropyl)-)

- 221670-72-0((S)-4-(1-Aminoethyl)Phenol)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量